molecular formula C19H32N4O B15219060 5-Ethyl-2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline

5-Ethyl-2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline

Cat. No.: B15219060
M. Wt: 332.5 g/mol
InChI Key: NVARVJGUSJRECY-UHFFFAOYSA-N
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Description

5-Ethyl-2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline is a substituted aniline derivative featuring a methoxy group at position 2, an ethyl group at position 5, and a 4-(4-methylpiperazin-1-yl)piperidin-1-yl substituent at position 4 of the benzene ring. This compound serves as a critical intermediate in pharmaceutical synthesis, notably in the production of kinase inhibitors such as Brigatinib (a tyrosine kinase inhibitor used in non-small cell lung cancer therapy) .

Properties

Molecular Formula

C19H32N4O

Molecular Weight

332.5 g/mol

IUPAC Name

5-ethyl-2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline

InChI

InChI=1S/C19H32N4O/c1-4-15-13-17(20)19(24-3)14-18(15)23-7-5-16(6-8-23)22-11-9-21(2)10-12-22/h13-14,16H,4-12,20H2,1-3H3

InChI Key

NVARVJGUSJRECY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)C)OC)N

Origin of Product

United States

Preparation Methods

The synthesis of 5-Ethyl-2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

5-Ethyl-2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-Ethyl-2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound is compared below with analogs sharing the 4-(4-methylpiperazin-1-yl)piperidin-1-yl backbone but differing in substituent positions and functional groups:

Compound Name Substituents (Position) Molecular Formula Key Differences Applications/References
5-Ethyl-2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline (Target) -OCH₃ (2), -C₂H₅ (5), -piperidine-piperazine (4) C₂₀H₃₁N₅O Ethyl group at position 5 Brigatinib synthesis
2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline (CAS 761440-75-9) -OCH₃ (2), -H (5), -piperidine-piperazine (4) C₁₈H₂₇N₅O Lacks ethyl group at position 5 Intermediate in kinase inhibitors
3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline (CAS 1254058-34-8) -OCH₃ (3), -H (5), -piperidine-piperazine (4) C₁₈H₂₇N₅O Methoxy at position 3 instead of 2 Experimental anti-prion agents
4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline -NH₂ (4), -CH₂CH₂-piperazine (4) C₁₅H₂₂N₂ Ethyl linker instead of piperidine Neuroprotective agent precursors
5-Methoxy-2-(1H-pyrrol-1-yl)aniline (CAS 59194-26-2) -OCH₃ (5), -pyrrole (2) C₁₁H₁₂N₂O Pyrrole substituent at position 2 Fluorescence probes

Biological Activity

5-Ethyl-2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline, a complex organic compound, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structure which includes an ethyl group, a methoxy group, and a piperazine moiety, making it a candidate for various therapeutic applications.

Chemical Structure

The chemical formula for this compound is C22H30N4OC_{22}H_{30}N_4O. The structural complexity allows for interactions with multiple biological targets, which may contribute to its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. This interaction can modulate various signaling pathways, leading to potential therapeutic effects.

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing piperazine rings have been shown to inhibit cancer cell proliferation by targeting key oncogenic pathways .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine, potentially aiding in the treatment of neurodegenerative diseases .

Antimicrobial Properties

Preliminary studies suggest that related compounds possess antimicrobial activities against various bacterial strains. This suggests that this compound may also exhibit similar properties, warranting further investigation .

Study on Anticancer Activity

A study conducted on similar piperazine derivatives demonstrated that modifications in the molecular structure could enhance anticancer activity. The study highlighted the importance of substituents on the piperazine ring in determining the efficacy against cancer cell lines .

Enzyme Inhibition Assays

In vitro assays showed that the compound could significantly inhibit AChE activity. The IC50 values observed were comparable to those of known inhibitors, indicating its potential as a therapeutic agent in treating conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity Target Effect Reference
AnticancerCancer Cell LinesInhibition of proliferation
Enzyme InhibitionAcetylcholinesterase (AChE)Significant inhibition
AntimicrobialVarious Bacterial StrainsPotential antimicrobial activity

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